molecular formula C11H17N5O3S B5576863 N-(2-hydroxyethyl)-N,5,6,7-tetramethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide

N-(2-hydroxyethyl)-N,5,6,7-tetramethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide

Cat. No.: B5576863
M. Wt: 299.35 g/mol
InChI Key: BJMIZOQQKRPRLU-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-N,5,6,7-tetramethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, imparts significant pharmacological properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial, antiviral, and anticancer activities.

    Medicine: Potential therapeutic agent for treating infections and cancer.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-N,5,6,7-tetramethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

Industrial production of this compound may involve scaling up the microwave-mediated synthesis method. The broad substrate scope and good functional group tolerance of this method make it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-N,5,6,7-tetramethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-hydroxyethyl)-N,5,6,7-tetramethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide stands out due to its unique combination of a triazole and pyrimidine ring, which imparts distinct pharmacological properties.

Properties

IUPAC Name

N-(2-hydroxyethyl)-N,5,6,7-tetramethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O3S/c1-7-8(2)12-10-13-11(14-16(10)9(7)3)20(18,19)15(4)5-6-17/h17H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMIZOQQKRPRLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NC(=N2)S(=O)(=O)N(C)CCO)N=C1C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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